molecular formula C7H7BrN4 B13130118 6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine

6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13130118
M. Wt: 227.06 g/mol
InChI Key: JQICCNINXDNOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-bromo-3-nitroaniline with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted imidazo[1,2-a]pyrazines.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    2-Methylimidazo[1,2-a]pyridine: Different heterocyclic system, resulting in distinct chemical and biological properties.

Uniqueness

6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and development.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H7BrN4/c1-4-7(9)12-3-5(8)10-2-6(12)11-4/h2-3H,9H2,1H3

InChI Key

JQICCNINXDNOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.